6-((tert-Butoxycarbonyl)amino)benzo[d]isoxazole-3-carboxylic acid
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Overview
Description
6-((tert-Butoxycarbonyl)amino)benzo[d]isoxazole-3-carboxylic acid is a compound that belongs to the class of benzo[d]isoxazole derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a benzo[d]isoxazole ring system. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((tert-Butoxycarbonyl)amino)benzo[d]isoxazole-3-carboxylic acid typically involves the following steps:
Formation of the benzo[d]isoxazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as substituted benzene derivatives and nitrile oxides.
Introduction of the Boc-protected amino group: The Boc group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-((tert-Butoxycarbonyl)amino)benzo[d]isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.
Oxidation and Reduction: The benzo[d]isoxazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Deprotection: TFA, HCl, methanol
Substitution: Various nucleophiles, DMAP, acetonitrile
Oxidation and Reduction: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can yield a variety of substituted benzo[d]isoxazole derivatives.
Scientific Research Applications
6-((tert-Butoxycarbonyl)amino)benzo[d]isoxazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-((tert-Butoxycarbonyl)amino)benzo[d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then interact with various biological targets. The benzo[d]isoxazole ring system can participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
- Various isoxazole derivatives
Uniqueness
6-((tert-Butoxycarbonyl)amino)benzo[d]isoxazole-3-carboxylic acid is unique due to its specific combination of a Boc-protected amino group and a benzo[d]isoxazole ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H14N2O5 |
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Molecular Weight |
278.26 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O5/c1-13(2,3)19-12(18)14-7-4-5-8-9(6-7)20-15-10(8)11(16)17/h4-6H,1-3H3,(H,14,18)(H,16,17) |
InChI Key |
OOQHBXUJJZGOPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=NO2)C(=O)O |
Origin of Product |
United States |
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